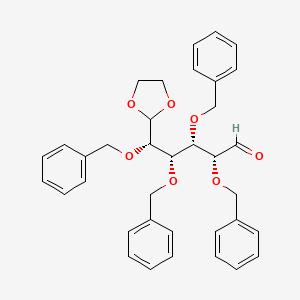
4-Formyl-3-nitro-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Formyl-3-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H4N2O5 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-3-nitro-1H-pyrrole-2-carboxylic acid typically involves the nitration of a pyrrole derivative followed by formylation. One common method includes the nitration of 1H-pyrrole-2-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The resulting 3-nitro-1H-pyrrole-2-carboxylic acid is then subjected to a Vilsmeier-Haack reaction using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 4-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
4-Formyl-3-nitro-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: 4-Carboxy-3-nitro-1H-pyrrole-2-carboxylic acid.
Reduction: 4-Formyl-3-amino-1H-pyrrole-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Formyl-3-nitro-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Formyl-3-nitro-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The formyl group can also participate in covalent bonding with nucleophilic sites in proteins or DNA, potentially altering their function.
相似化合物的比较
Similar Compounds
4-Formyl-1H-pyrrole-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-1H-pyrrole-2-carboxylic acid: Lacks the formyl group, limiting its ability to participate in formylation reactions.
4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: Contains additional methyl groups, which can influence its chemical reactivity and biological activity.
Uniqueness
4-Formyl-3-nitro-1H-pyrrole-2-carboxylic acid is unique due to the presence of both formyl and nitro groups on the pyrrole ring
属性
分子式 |
C6H4N2O5 |
|---|---|
分子量 |
184.11 g/mol |
IUPAC 名称 |
4-formyl-3-nitro-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H4N2O5/c9-2-3-1-7-4(6(10)11)5(3)8(12)13/h1-2,7H,(H,10,11) |
InChI 键 |
CQJRCLJRNVODJQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(N1)C(=O)O)[N+](=O)[O-])C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


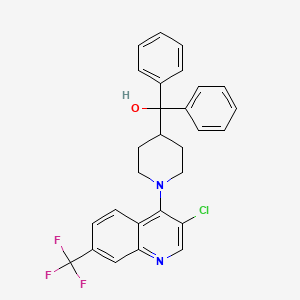

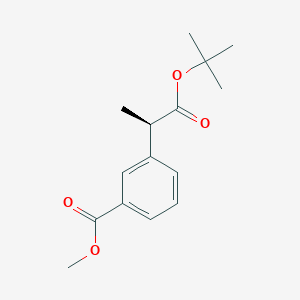

![Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12865840.png)
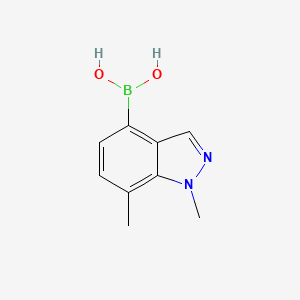
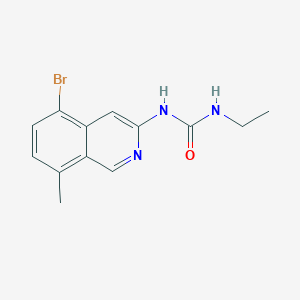
![3,5,7-Trimethylbenzo[c]isoxazole](/img/structure/B12865871.png)

![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbonyl chloride](/img/structure/B12865879.png)
![Ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12865882.png)
